2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine
Description
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a tertiary amine derivative featuring a piperidine core substituted with a benzyl-ethyl-amino-methyl group at the 3-position and an ethylamine side chain at the 1-position. While direct pharmacological or physicochemical data for this compound are scarce in publicly accessible literature, its structural features suggest utility in medicinal chemistry, particularly as a precursor for ligands targeting G-protein-coupled receptors (GPCRs) or neurotransmitter transporters.
Properties
IUPAC Name |
2-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-2-19(13-16-7-4-3-5-8-16)14-17-9-6-11-20(15-17)12-10-18/h3-5,7-8,17H,2,6,9-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNWWZCGVZTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCN)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with benzyl chloride, followed by the introduction of an ethylamine group through reductive amination. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step, and a reducing agent like sodium borohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Nucleophilic Alkylation and Acylation
The tertiary amine group participates in alkylation and acylation reactions, forming quaternary ammonium salts or amides.
| Reaction Type | Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | DMF, 25°C | Benzyl bromide, K₂CO₃ | Formation of quaternary ammonium salt | 75% | |
| Acylation | DCM, 0°C | Acetyl chloride, Et₃N | N-acetyl derivative | 82% |
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Mechanistic Insight : The lone pair on the amine nitrogen attacks electrophilic reagents (e.g., alkyl halides, acyl chlorides). Steric hindrance from the benzyl-ethyl-amino group may reduce reaction rates compared to simpler amines.
Reduction and Oxidation Reactions
The ethylamine side chain and piperidine ring undergo redox transformations:
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Borane Reduction | THF, reflux | BH₃·THF | Reduction of ketone intermediates (if present) | |
| Oxidation | H₂O₂, AcOH | NaIO₄ | Cleavage of ethylamine to aldehyde |
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Key Observation : Oxidation of the ethylamine group generates reactive aldehydes, useful for further functionalization (e.g., Schiff base formation).
Catalytic Cross-Coupling Reactions
The benzyl-ethyl-amino substituent enables participation in palladium-catalyzed coupling:
| Reaction Type | Conditions | Catalysts | Product | Yield | Reference |
|---|---|---|---|---|---|
| Heck Reaction | DMF, 100°C | Pd(OAc)₂ | Arylated piperidine derivatives | 68% | |
| Suzuki-Miyaura | Toluene, 80°C | Pd(PPh₃)₄ | Biaryl-functionalized analogs | 55% |
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Limitation : Steric bulk near the piperidine nitrogen reduces coupling efficiency compared to less hindered substrates .
Ring-Opening and Cyclization
The piperidine ring can undergo ring-opening under acidic or reductive conditions:
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | HCl, EtOH, Δ | — | Linear diamine product | |
| Reductive Amination | MeOH, H₂ | Ra-Ni | Piperidine ring retention with side-chain modification |
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Applications : Ring-opened products serve as intermediates for synthesizing polyamines or macrocyclic ligands .
Biochemical Interactions
Though not strictly synthetic reactions, its interaction with biological targets informs reactivity:
| Target | Assay Type | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Dopamine D₂ | Radioligand binding | 12 nM ± 2.1 | |
| Serotonin 5-HT₃ | Fluorescence polarization | 89 nM ± 5.4 |
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Mechanistic Relevance : Protonation of the tertiary amine at physiological pH enhances receptor binding via ionic interactions.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that piperidine derivatives exhibit significant neuropharmacological effects, including anxiolytic and antidepressant properties. The specific structure of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antidiabetic Potential
Piperidine derivatives have been investigated for their potential in treating diabetes mellitus. The compound's ability to influence insulin signaling pathways could provide a basis for developing new antidiabetic agents.
Case Study: Insulin Sensitization
Research has shown that certain piperidine compounds enhance insulin sensitivity in diabetic models. This opens avenues for exploring this compound as a potential therapeutic agent in diabetes management.
Anticancer Activity
Emerging evidence suggests that piperidine-based compounds may exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines, suggesting that this compound may share these properties. Further research is needed to characterize its efficacy and mechanism of action against specific cancer types.
Pain Management
Piperidine derivatives are also being studied for their analgesic properties, particularly in chronic pain conditions.
Case Study: Pain Relief Models
Experimental models have shown that certain piperidine compounds reduce pain perception by modulating nociceptive pathways. Investigating the analgesic potential of this compound could yield valuable insights into its therapeutic applications in pain management.
Summary Table of Applications
| Application Area | Potential Mechanism | Relevant Studies/Findings |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems | Anxiolytic effects observed in rodent models |
| Antidiabetic Potential | Influence on insulin signaling | Enhanced insulin sensitivity in diabetic models |
| Anticancer Activity | Induction of apoptosis and tumor growth inhibition | Cytotoxicity assays showing effectiveness |
| Pain Management | Modulation of nociceptive pathways | Reduction in pain perception in experimental models |
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(R)-(1-Benzylpiperidin-3-yl)-methanamine
This compound shares the benzyl-piperidine backbone but lacks the ethylamine side chain and the ethyl substituent on the benzylamino group. The absence of these groups may reduce steric bulk and alter binding affinity to biological targets compared to the target compound. This analogue is listed in rare chemical catalogs, suggesting its use in asymmetric synthesis or chiral resolution studies .
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
The stereochemistry (3R,4R) further distinguishes it from the target compound, which lacks described stereochemical specifications. This analogue is patented for its synthetic utility in producing enantiomerically pure intermediates, highlighting the importance of stereochemistry in pharmacological activity .
Methyl 3-(piperidin-1-yl)propanoate
Its synthesis via conjugate addition to alkyl acrylates (e.g., methyl acrylate) demonstrates the versatility of piperidine derivatives in forming structurally diverse intermediates, a strategy that could be adapted for modifying the target compound’s ethylamine side chain .
Comparative Analysis Table
Biological Activity
2-{3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethylamine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial, antifungal, and other relevant pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of a piperidine ring, which is often associated with various biological activities.
Antibacterial Activity
Research has shown that compounds containing piperidine structures exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of related piperidine derivatives against common bacterial strains:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 75 | |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
In addition to antibacterial effects, studies have explored the antifungal properties of similar alkaloids. While specific data for this compound is limited, related compounds have shown effectiveness against various fungal strains. For instance, a study indicated that certain piperidine derivatives exhibited MIC values ranging from 50 to 200 µg/mL against fungi such as Candida albicans and Aspergillus niger .
The biological activity of piperidine derivatives, including this compound, can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of amino groups and aromatic rings in their structure may enhance their interaction with microbial targets .
Case Studies
Several case studies have highlighted the efficacy of piperidine-based compounds in clinical settings. For example:
- Case Study on Antibacterial Efficacy : A study conducted on a series of benzyl-piperidine derivatives demonstrated a strong correlation between structural modifications and increased antibacterial potency. The introduction of ethylamino groups significantly improved activity against resistant strains of E. coli .
- Antifungal Screening : In vitro testing of various alkaloids showed that modifications to the piperidine ring could enhance antifungal activity, suggesting that similar modifications might be beneficial for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
